molecular formula C15H17NO4 B7480528 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

Cat. No.: B7480528
M. Wt: 275.30 g/mol
InChI Key: PKUYUEIRSGINAM-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is an organic compound that features a benzofuran ring substituted with a methoxy group at the 6-position and a morpholine ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 3-methoxyphenol with ethyl 4-chloroacetoacetate in the presence of a base such as sodium hydroxide.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the benzofuran derivative with morpholine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of 2-(6-hydroxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone.

    Reduction: Formation of 2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-1-benzofuran-3-yl)acetic acid: Similar benzofuran core but with an acetic acid moiety instead of the morpholine ring.

    2-(6-Hydroxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is unique due to the presence of both the methoxy-substituted benzofuran ring and the morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(10-20-14(13)9-12)8-15(17)16-4-6-19-7-5-16/h2-3,9-10H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYUEIRSGINAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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